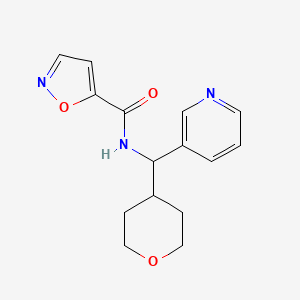

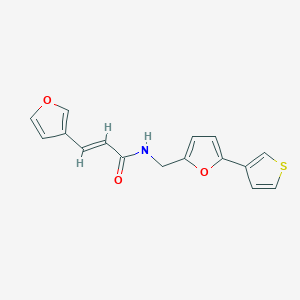

(E)-3-(furan-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-((5-(thiophen-3-yl)furan-2-yl)methyl)acrylamide, also known as FTM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTM belongs to the class of acrylamide derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.

Aplicaciones Científicas De Investigación

Intramolecular Cyclization and Synthesis Applications

Cyclization and Synthesis of Novel Compounds : Research by Pevzner (2021) discussed the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to the formation of various dihydrothiopyrano and dihydrothieno compounds. This process illustrates the compound's potential in synthesizing novel cyclic structures, which are of interest for further chemical and pharmacological studies (Pevzner, 2021).

Bioactive Compound Development

Antiviral Research : A notable study by Lee et al. (2017) identified a novel chemical compound closely related to "(E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide" that suppresses the enzymatic activities of SARS coronavirus helicase. This research underscores the potential of such compounds in the development of antiviral drugs, especially given the ongoing need for effective treatments against coronavirus and other viral infections (Lee et al., 2017).

Catalysis and Chemical Reactions

Palladium-catalyzed Alkenation : Zhao et al. (2009) explored the palladium-catalyzed direct alkenation of thiophenes and furans, demonstrating the utility of acrylamides and similar compounds in facilitating regioselective C–H bond functionalization. This research highlights the compound's role in advancing synthetic methodologies for creating olefinic substrates, which are valuable in various chemical syntheses (Zhao et al., 2009).

Material Science and Engineering

Organic Sensitizer for Solar Cells : Kim et al. (2006) conducted molecular engineering of organic sensitizers for solar cell applications, demonstrating how modifications at the molecular level, including the use of acrylonitriles and related structures, can significantly enhance the photovoltaic performance. This indicates the potential of such compounds in the development of high-efficiency dye-sensitized solar cells (Kim et al., 2006).

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(5-thiophen-3-ylfuran-2-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(4-1-12-5-7-19-10-12)17-9-14-2-3-15(20-14)13-6-8-21-11-13/h1-8,10-11H,9H2,(H,17,18)/b4-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYWIBPSWBMDOD-DAFODLJHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=CC(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C1/C=C/C(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

![N-(4-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2734835.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2734839.png)

![3-[(Acetylamino)methyl]adamantane-1-carboxylic acid](/img/structure/B2734840.png)

![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)